1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

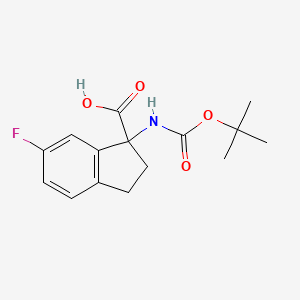

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 214139-26-1) is a fluorinated indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular weight is 277.32 g/mol, and it is commercially available as a solid with 95% purity . The compound’s synthesis likely involves Boc protection of the amino group and fluorination at the indene core, as inferred from analogous methods in patent literature .

Properties

Molecular Formula |

C15H18FNO4 |

|---|---|

Molecular Weight |

295.31 g/mol |

IUPAC Name |

6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

JISDVYVXMAUQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindene and tert-butyl dicarbonate.

Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions or by using appropriate carboxylation reagents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 2,3-dihydro-1H-indene-1-carboxylic acid derivatives. Key analogs include:

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structure: Lacks the Boc-amino group but retains the fluorine at position 6 and the carboxylic acid.

- Properties: Smaller molecular weight (193.17 g/mol) due to absence of the Boc group. The fluorine atom enhances acidity compared to non-fluorinated analogs.

- Applications : Used in fluorescent probes and pharmaceutical intermediates .

1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structure : Features a methoxy group at position 4 instead of fluorine at position 5.

- Properties : Methoxy is electron-donating, altering electronic distribution and solubility compared to the electron-withdrawing fluorine. Molecular weight is higher (291.34 g/mol) due to the methoxy group .

- Synthetic Relevance : Demonstrates how substituent position (4 vs. 6) affects reactivity in coupling reactions.

(S)-2,3-Dihydro-1H-indene-1-carboxylic Acid

- Structure : Chiral analog without fluorine or Boc groups.

- Properties : Highlights the role of stereochemistry in biological activity. Enantiopure forms are critical in drug design .

1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives

- Structure : Contains geminal difluorine and nitro groups.

- Synthetic Route: Uses bromine fluoride (BrF) for difluorination, a method distinct from monofluorination in the target compound .

- Reactivity : Nitro groups introduce additional steric and electronic effects compared to carboxylic acids.

Key Observations :

- Fluorine vs. Methoxy : The 6-fluoro substituent increases acidity and metabolic stability compared to the 4-methoxy analog, making it more suitable for bioactive molecules .

- Boc Protection : The Boc group in the target compound enables selective deprotection during peptide synthesis, a feature absent in simpler analogs .

- Synthetic Complexity: Difluoro-nitro derivatives require specialized fluorination agents (e.g., BrF), whereas monofluorination in the target compound may use milder conditions .

Pharmacological and Industrial Relevance

- Target Compound : Primarily used as a protected intermediate in drug discovery. Its fluorine atom enhances binding affinity in target proteins, as seen in related sulfonamide clinical candidates (e.g., LY186641, which showed dose-dependent toxicity in phase I trials) .

- Safety Profile : Unlike LY186641 (a sulfonamide linked to methemoglobinemia ), the carboxylic acid core of the target compound may reduce such risks, though specific toxicology data are lacking.

- Market Availability : Sold by suppliers like CymitQuimica for research purposes, emphasizing its role in early-stage development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.